molecular formula C6H7ClF3NO B2817532 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride CAS No. 2302738-06-1

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride

Cat. No.: B2817532
CAS No.: 2302738-06-1
M. Wt: 201.57
InChI Key: DWJHFQGWCOZXOB-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClF3NO. It is known for its unique structure, which includes a trifluoroethyl group attached to an azetidine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with 2,2,2-trifluoroethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted azetidine derivatives.

    Hydrolysis: 3-(2,2,2-Trifluoroethyl)azetidine-1-carboxylic acid.

    Reduction: 3-(2,2,2-Trifluoroethyl)azetidine-1-methanol.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The azetidine ring provides a unique structural framework that can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethyl)azetidine-1-carboxylic acid
  • 3-(2,2,2-Trifluoroethyl)azetidine-1-methanol
  • 2,2,2-Trifluoroethylamine

Uniqueness

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride is unique due to its combination of a trifluoroethyl group and an azetidine ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJHFQGWCOZXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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